molecular formula C52H86O22 B1238852 2-[4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

2-[4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Cat. No.: B1238852
M. Wt: 1063.2 g/mol
InChI Key: HSSJYSJXBOCKQM-PSAGPQRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Methyl protodioscin can be synthesized through various chemical routes. One common method involves the extraction from natural sources such as the plant Dioscorea. The compound is then purified using techniques like chromatography. Industrial production methods often involve large-scale extraction and purification processes to ensure high purity and yield .

Chemical Reactions Analysis

Methyl protodioscin undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the glycosidic bonds in the compound.

    Substitution: Substitution reactions can occur at different positions on the furostanol backbone. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Scientific Research Applications

Methyl protodioscin has a wide range of scientific research applications:

Mechanism of Action

Methyl protodioscin exerts its effects by inducing apoptosis and causing cell cycle arrest at the G2/M phase. It reduces mitochondrial membrane potential, releases mitochondrial cytochrome c to the cytosol, and activates caspase-3. Additionally, it downregulates Bcl-2 and p-Bad while upregulating Bax. These molecular targets and pathways are crucial for its antitumor activity .

Comparison with Similar Compounds

Methyl protodioscin is unique due to its specific glycosidic structure and potent antitumor properties. Similar compounds include:

Properties

Molecular Formula

C52H86O22

Molecular Weight

1063.2 g/mol

IUPAC Name

2-[4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C52H86O22/c1-21(20-66-46-40(61)39(60)36(57)31(18-53)70-46)10-15-52(65-7)22(2)33-30(74-52)17-29-27-9-8-25-16-26(11-13-50(25,5)28(27)12-14-51(29,33)6)69-49-45(73-48-42(63)38(59)35(56)24(4)68-48)43(64)44(32(19-54)71-49)72-47-41(62)37(58)34(55)23(3)67-47/h8,21-24,26-49,53-64H,9-20H2,1-7H3/t21-,22+,23?,24?,26+,27-,28+,29+,30+,31?,32?,33+,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50+,51+,52?/m1/s1

InChI Key

HSSJYSJXBOCKQM-PSAGPQRNSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CC[C@@H](C)COC9C(C(C(C(O9)CO)O)O)O)OC

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC

Synonyms

methyl protodioscin
methylprotodioscin
MPD cpd

Origin of Product

United States

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